Diazo Reagent OA

GOT assay oxaloacetate detection absorbance peak

GOT activity assays suffer from irreproducibility when generic diazonium salts are substituted. Diazo Reagent OA (Fast Violet B Salt) is specifically optimized for the Babson method, producing a characteristic chromophore at 530 nm for linear oxaloacetate quantification up to 1 µM/mL. Key benefits: • Unique λmax at 530 nm ensures assay specificity, unlike alternative salts. • pH-dependent coupling restricted to neutral environments ensures protocol fidelity. • Supplied as a stabilized zinc chloride double salt for consistent lot-to-lot performance.

Molecular Formula C15H14Cl3N3O2Zn
Molecular Weight 440 g/mol
CAS No. 13983-15-8
Cat. No. B078003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazo Reagent OA
CAS13983-15-8
Molecular FormulaC15H14Cl3N3O2Zn
Molecular Weight440 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/C15H13N3O2.3ClH.Zn/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2
InChIKeyGNQULPNUGWNFOR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazo Reagent OA Technical Baseline


Diazo Reagent OA (CAS 13983-15-8), also known as Fast Violet B Salt, is a stabilized diazonium salt complex comprising 4-benzamido-2-methoxy-5-methylbenzenediazonium zinc trichloride with a molecular weight of 440.0 g/mol [1]. This reagent is a yellow to tan crystalline solid stored at −20°C [2], and is specifically formulated as a chromogenic coupling agent for the detection of glutamic-oxaloacetic transaminase (GOT) activity and oxaloacetate in clinical chemistry and biochemical assays .

1 Supports colorimetric GOT assay workflows via oxaloacetate diazo-coupling
2 Neutral-pH diazo-coupling reagent compatible with standard serum assay protocols
3 Stabilized diazonium salt for manual and automated biochemical detection

Diazo Reagent OA Substitution Limitations


Diazonium salts for GOT activity detection cannot be interchanged generically because their reaction products with oxaloacetate exhibit distinct spectral properties, sensitivity profiles, and interference patterns. Diazo Reagent OA (Fast Violet B) produces a characteristic colored product with an absorbance maximum at 530 mμ, whereas alternative diazonium dyes yield products with different λmax values and distinct solubility behaviors [1]. Furthermore, the pH-dependent coupling efficiency of each diazonium salt dictates assay compatibility; Fast Violet B is restricted to neutral pH environments, while alternative salts such as Fast Red ITR enable acidic pH (4.0) detection [2]. These differential performance characteristics are not interchangeable within standardized GOT assay protocols.

Spectral mismatch: alternative diazonium dyes produce different absorbance peaks, requiring distinct detection optics and calibration.
Sensitivity and blank variance: substituting dyes may alter assay sensitivity and serum blank values, affecting result comparability.
pH compatibility limits: Diazo Reagent OA is restricted to neutral pH; acidic assay conditions require alternative diazonium salts.

Diazo Reagent OA Quantitative Evidence Guide


Absorbance Maximum for Oxaloacetate Colorimetry

Diazo Reagent OA (Fast Violet B) reacts with oxaloacetate to produce a colored product with an absorbance maximum at 530 mμ, whereas the alternative diazonium dye Fast Ponceau L produces a product with an absorbance maximum at 467 mμ under identical reaction conditions [1]. Both dyes obey Beer's law up to oxaloacetate concentrations of 1 μM per mL [1].

Absorbance Maximum
Head-to-head
530 mμ (Fast Violet B) vs 467 mμ (Fast Ponceau L); 63 mμ red-shift
Detection wavelength shift requires filter set change if substituting; Beer's law holds to 1 μM/mL
Serum GOT assay, manual colorimetric method
GOT assay oxaloacetate detection absorbance peak

GOT Detection Sensitivity vs. Fast Ponceau L

In a direct head-to-head comparison of diazonium dyes for GOT activity detection, Fast Ponceau L demonstrated 25% higher sensitivity than Fast Violet B (Diazo Reagent OA) [1]. Concurrently, the serum-substrate blank of Fast Ponceau L was 20% lower than that of Fast Violet B [1].

Sensitivity Comparison
Head-to-head
Fast Ponceau L: +25% sensitivity, −20% serum blank vs Diazo Reagent OA
Higher sensitivity may support lower detection limits; blank reduction alters assay baseline
Manual and automated GOT assay conditions
GOT activity sensitivity comparison diazonium dye

pH-Dependent Coupling Efficiency and Limitations

Diazo Reagent OA (Fast Violet B) exhibits effective diazo-coupling activity exclusively in the neutral pH region and is inactivated in the presence of reducing or oxidizing reagents [1]. In contrast, Fast Red ITR salt enables diazo-coupling reactions in acidic conditions (pH 4.0), with a λmax of 475 nm and molar absorptivity (ε) of 26,000 for its diazo-color product [1].

pH Compatibility
Cross-study
Diazo Reagent OA: neutral pH only; Fast Red ITR: pH 4.0, λmax 475 nm, ε 26,000
Acidic pH workflows require alternative salts; Diazo Reagent OA limited to neutral pH coupling
Protease assay context, α-naphthylester substrates
pH dependency coupling efficiency assay compatibility

Bilirubin and Acetoacetate Interference Thresholds

In GOT assays employing diazonium dyes including Diazo Reagent OA (Fast Violet B), bilirubin and acetoacetate produce measurable interference above defined concentration thresholds. Bilirubin interferes at serum concentrations exceeding 3 mg per dL, and acetoacetate interferes at concentrations exceeding 5 mg per dL of serum [1].

Interference Thresholds
Class-level
Bilirubin >3 mg/dL; acetoacetate >5 mg/dL
Elevated bilirubin or acetoacetate may interfere with GOT readings; sample evaluation warranted
Serum GOT assay, diazonium coupling detection
interference threshold bilirubin acetoacetate GOT assay

Diazo Reagent OA Application Scenarios


Serum GOT Activity Detection

Diazo Reagent OA is optimized for colorimetric GOT activity assays employing the Babson method, wherein oxaloacetate generated by the transaminase reaction undergoes diazo-coupling with the reagent to produce a colored product detectable at 530 mμ [1]. The assay demonstrates linearity up to 1 μM oxaloacetate per mL and is suitable for both manual and automated clinical laboratory workflows [1].

Histochemical Detection of Lactase and Alkaline Phosphatase

In histochemical localization studies, Diazo Reagent OA (Fast Violet B) is recommended as a simultaneous coupling reagent for the investigation of alkaline phosphatase and lactase activity in tissue sections [1]. The reagent provides reliable staining outcomes when used at concentrations of 0.3–1 mg stable diazonium salt per mL in freeze-dried cryostat sections [1].

Oxaloacetate Quantification in Metabolic Studies

Diazo Reagent OA enables sensitive colorimetric quantification of oxaloacetate in biochemical research applications, including measurements of TCA cycle intermediates and enzyme kinetic studies. The method is applicable to tissue homogenates and biological fluids where oxaloacetate concentrations fall within the Beer's law linear range of up to 1 μM per mL [1].

Application
Selection Property
Validation Focus
Serum GOT activity detection (Babson method)
Oxaloacetate-diazonium chromophore with characteristic absorbance
Spectral specificity, linearity confirmation, interference control
Histochemical enzyme localization (lactase, alkaline phosphatase)
Simultaneous coupling reagent in tissue sections
Staining reliability at 0.3–1 mg/mL in cryostat sections
Oxaloacetate quantification in metabolic studies
Colorimetric detection of TCA cycle intermediate
Beer's law compliance, sensitivity within linear range

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